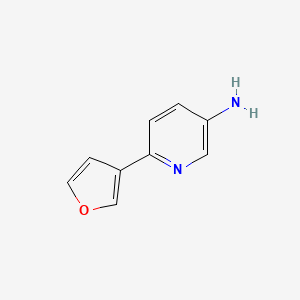
6-(3-Furanyl)-3-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Furanyl)-3-pyridinamine is a heterocyclic compound that features both a furan ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Furanyl)-3-pyridinamine typically involves the formation of the furan and pyridine rings followed by their coupling. One common method starts with the preparation of furan-3-carboxylic acid, which is then subjected to directed ortho lithiation and functionalization of the 2-position. Subsequent cross-coupling reactions lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Furanyl)-3-pyridinamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted furans and pyridines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
6-(3-Furanyl)-3-pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(3-Furanyl)-3-pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Furanyl)pyrrolecarboxamides
- N-(3-Furanyl)pyrazolecarboxamides
- Furan-3-carboxylic acid derivatives
Uniqueness
6-(3-Furanyl)-3-pyridinamine is unique due to its specific combination of furan and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials .
Propiedades
Número CAS |
1159820-95-7 |
|---|---|
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
6-(furan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C9H8N2O/c10-8-1-2-9(11-5-8)7-3-4-12-6-7/h1-6H,10H2 |
Clave InChI |
PDZQNQABUGCVPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1N)C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















